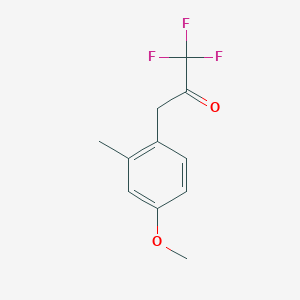
1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one is an organic compound with the molecular formula C11H11F3O2. It is characterized by the presence of trifluoromethyl and methoxy groups attached to a phenyl ring, making it a unique compound with interesting chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxy-2-methylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-4-methoxy-3-penten-2-one: Similar in structure but with a different substitution pattern on the phenyl ring.
1,1,1-Trifluoroacetone: A simpler compound with a trifluoromethyl group attached to a carbonyl group.
Uniqueness
1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one is unique due to the presence of both trifluoromethyl and methoxy groups, which impart distinct chemical and physical properties. Its specific substitution pattern on the phenyl ring also contributes to its uniqueness compared to other similar compounds .
Propiedades
Número CAS |
898787-63-8 |
|---|---|
Fórmula molecular |
C11H11F3O2 |
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C11H11F3O2/c1-7-5-9(16-2)4-3-8(7)6-10(15)11(12,13)14/h3-5H,6H2,1-2H3 |
Clave InChI |
UJYZZDGGRQIFRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC)CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















